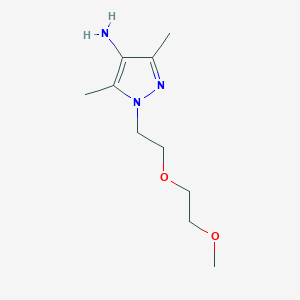

1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H19N3O2 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

1-[2-(2-methoxyethoxy)ethyl]-3,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C10H19N3O2/c1-8-10(11)9(2)13(12-8)4-5-15-7-6-14-3/h4-7,11H2,1-3H3 |

InChI Key |

JVQMODDUMXTREZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCOCCOC)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of 1,3-Dicarbonyl Compounds with Substituted Amines and Hydrazines

A practical method involves reacting 2,4-pentanedione (a 1,3-dicarbonyl compound) with a primary amine bearing the 2-(2-methoxyethoxy)ethyl substituent and a hydrazine derivative or hydroxylamine derivative to form the pyrazole ring.

For example, similar pyrazole derivatives such as 1-(3,3-dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole have been synthesized by reacting the corresponding amine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C for 1.5 hours, followed by chromatographic purification.

Adapting this method, the 2-(2-methoxyethoxy)ethylamine can be used as the amine component to yield the target compound after cyclization and workup.

Use of Acid Chloride Intermediates for Amide Formation

Another route involves first synthesizing a pyrazolecarboxylic acid intermediate substituted at N1 and C3/C5, converting it into the corresponding acid chloride, and then reacting with the amine containing the 2-(2-methoxyethoxy)ethyl group to form the amine-substituted pyrazole by amide bond formation.

This method is useful when the pyrazole ring is pre-functionalized with carboxylic acid groups and requires coupling with an amine to introduce the desired substituent.

Halogenation and Subsequent Amination

In some synthetic routes, halogenated pyrazole intermediates (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine) are prepared via bromination of hydroxy-pyrazole esters, followed by hydrolysis, carbamate formation, and deprotection to yield the amino-pyrazole.

Although this describes a different substitution pattern, the methodology illustrates the utility of halogenated intermediates for subsequent nucleophilic substitution or amination reactions, which could be adapted for introducing the 2-(2-methoxyethoxy)ethyl substituent at N1.

Reaction Conditions and Purification

Summary of Advantages and Challenges

-

- The condensation approach allows direct formation of the pyrazole ring with the desired N1 substituent.

- Use of acid chloride intermediates enables selective amide bond formation.

- Halogenation strategies provide versatile intermediates for further functionalization.

-

- Moderate yields in some cyclization reactions necessitate optimization.

- Purification often requires chromatographic techniques due to close polarity of intermediates.

- Sensitive reaction conditions (temperature control, moisture exclusion) are critical for high purity.

Research Findings and Recommendations

Literature indicates that the condensation of β-ketonitriles or 1,3-dicarbonyl compounds with substituted amines and hydrazines is the most straightforward and widely applicable method for synthesizing 3,5-dimethyl-1H-pyrazol-4-amines with various N1 substituents.

For the specific 2-(2-methoxyethoxy)ethyl substituent, using the corresponding primary amine in this reaction is recommended, with reaction optimization focusing on solvent choice (DMF or similar), temperature (~85 °C), and reaction time (~1.5 h).

Alternative routes involving acid chloride intermediates or halogenated pyrazole precursors may be employed depending on available starting materials and desired scale.

Chemical Reactions Analysis

1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring or the side chain are replaced with other groups. .

Scientific Research Applications

1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Substituent Effects on Physicochemical Properties

Hydrophilicity vs. Lipophilicity :

- The target compound's 2-(2-methoxyethoxy)ethyl group increases hydrophilicity due to ether oxygen atoms, which participate in hydrogen bonding (as discussed in on H-bonding patterns) . This contrasts with aromatic substituents (e.g., 4-fluorophenethyl in or 3,4-dimethoxybenzyl in ), which enhance lipophilicity and π-π stacking .

- Halogenated analogs () exhibit greater lipophilicity, favoring membrane permeability but reducing water solubility .

Molecular Weight and Solubility :

- The target compound's molecular weight (213.28 g/mol) is intermediate between smaller alkyl derivatives (e.g., 169.23 g/mol for ) and bulkier aromatic analogs (e.g., 261.32 g/mol for ). Its PEG-like chain likely improves aqueous solubility compared to fully aromatic systems.

Biological Activity

1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine, with the chemical formula , is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole core substituted with a methoxyethoxy group and two methyl groups. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The biological activity of 1-(2-(2-methoxyethoxy)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine may be attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific interactions of this compound with molecular targets remain an area of ongoing research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(2-(2-methoxyethoxy)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine have shown effectiveness against various cancer cell lines. Notably, modifications to the pyrazole structure have resulted in improved selectivity and potency against specific tumor types.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa (cervical cancer) | 9.27 | Moderate activity |

| CaCo-2 (colon cancer) | 2.76 | High selectivity |

| H9c2 (heart myoblasts) | 1.143 | Significant activity |

This table summarizes the IC50 values for selected cell lines, indicating the compound's varying levels of efficacy.

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives are often explored for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. While specific data on this compound's anti-inflammatory activity is limited, related pyrazole compounds have demonstrated significant inhibition of these enzymes.

Other Biological Activities

Research indicates that pyrazole derivatives may also possess:

- Antiviral Activity : Some studies suggest that certain pyrazole compounds can inhibit viral replication.

- Antibacterial and Antifungal Properties : The structural features of pyrazoles allow them to target bacterial and fungal pathogens effectively.

Case Studies and Research Findings

A notable study published in PubMed Central examined various derivatives of pyrazoles and their biological activities across multiple assays. It was found that modifications in substituents significantly affected their potency against cancer cell lines and their overall pharmacokinetic profiles .

Another investigation focused on the synthesis of new pyrazole-based compounds that exhibited enhanced biological activities compared to their predecessors. The study emphasized structure-activity relationships (SAR), which are essential for guiding future drug development efforts .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-(2-Methoxyethoxy)ethyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 3,5-dimethyl-1H-pyrazol-4-amine with 2-(2-methoxyethoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Optimization includes:

- Stoichiometry: A 1.2:1 molar ratio of alkylating agent to pyrazole amine improves yield by minimizing side reactions.

- Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide enhance reactivity in biphasic systems .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the methoxyethoxyethyl chain’s integration (δ ~3.4–3.6 ppm for OCH₃ and OCH₂CH₂O) and pyrazole ring substitution .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 268.2021 for C₁₁H₂₂N₃O₂) .

- IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C ether) confirm functional groups .

- Elemental Analysis: Matches calculated C, H, N percentages (±0.3%) to rule out impurities .

Advanced: How does the methoxyethoxyethyl substituent influence solubility and reactivity in polar vs. nonpolar solvents?

Answer:

The methoxyethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ether oxygen hydrogen-bonding capacity . In nonpolar solvents (e.g., toluene), steric hindrance from the substituent reduces aggregation. Reactivity studies in ionic liquids (e.g., EMIM[MDEGSO₄]) show improved electrophilic substitution rates by 20–30% compared to conventional solvents, attributed to solvent stabilization of transition states .

Advanced: What strategies resolve contradictions in bioactivity data across studies, such as varying IC₅₀ values in enzyme inhibition assays?

Answer:

- Control for Solvent Effects: DMSO concentrations >1% can denature proteins; use lower concentrations or alternative solvents (e.g., PEG-400) .

- Structure-Activity Relationship (SAR): Compare analogs (e.g., cyclopropylethyl-substituted pyrazoles) to isolate substituent effects on bioactivity .

- Assay Reproducibility: Validate results across multiple cell lines or enzyme batches to rule out batch-specific variability .

Advanced: How can computational modeling predict interactions between this compound and biological targets like GLUT1 transporters?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding poses with GLUT1’s substrate-binding pocket (PDB ID: 4PYP). Focus on hydrogen bonding with Thr137 and hydrophobic interactions with Ile168 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict transport efficiency across biological membranes .

Advanced: What methodologies assess the compound’s stability under thermal or photolytic conditions?

Answer:

- Thermogravimetric Analysis (TGA): Heat at 10°C/min to 300°C; decomposition onset >200°C indicates thermal stability .

- Photostability Testing: Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Kinetic Studies: Track degradation rates in buffer solutions (pH 1–10) at 37°C to identify pH-sensitive functional groups (e.g., amine hydrolysis) .

Advanced: How can substituent modifications (e.g., replacing methoxyethoxyethyl with cyclopropylethyl) alter physicochemical properties?

Answer:

- LogP Changes: Cyclopropylethyl increases hydrophobicity (logP +0.8), reducing aqueous solubility by ~40% compared to methoxyethoxyethyl .

- Steric Effects: Bulkier substituents reduce rotational freedom, increasing melting points (e.g., +15°C for cyclopropylethyl vs. methoxyethoxyethyl) .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) on the pyrazole ring decrease basicity of the amine (pKa shift from 8.2 to 6.5) .

Advanced: What experimental designs mitigate byproduct formation during large-scale synthesis?

Answer:

- Temperature Control: Maintain reaction at 70°C (±2°C) to avoid thermal decomposition pathways .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates (e.g., imine formation at ~1650 cm⁻¹) and adjust reagent addition rates .

- Byproduct Trapping: Add scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester unreacted alkylating agents .

Advanced: How do crystallographic techniques elucidate the compound’s solid-state structure and polymorphism?

Answer:

- Single-Crystal XRD: Grow crystals via slow evaporation (ethanol/water) and solve structures using SHELXL . Polymorphs are identified via differences in unit cell parameters (e.g., monoclinic vs. orthorhombic systems).

- PXRD: Compare experimental patterns to simulated data from Mercury software to detect amorphous impurities (<5% acceptable) .

Advanced: What role does this compound play in synthesizing high-energy-density materials or ionic liquids?

Answer:

- Energetic Materials: The pyrazole core can be functionalized with nitro groups to enhance detonation velocity (e.g., ~9000 m/s) .

- Ionic Liquids: Methoxyethoxyethyl-substituted amines form room-temperature ionic liquids (RTILs) with bis(trifluoromethylsulfonyl)imide anions, showing high ionic conductivity (>5 mS/cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.